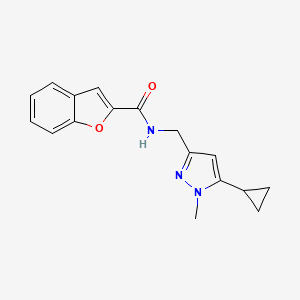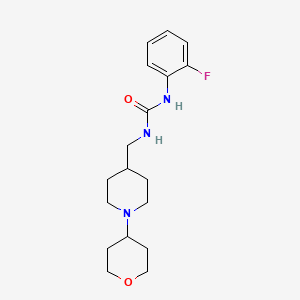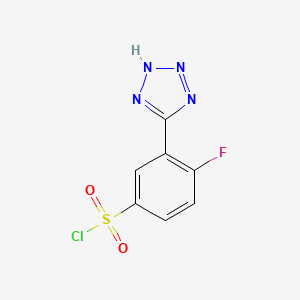![molecular formula C17H20FN3OS B2442273 4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide CAS No. 1105251-65-7](/img/structure/B2442273.png)
4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a fluorophenyl group, a thioether linkage, a butanamide moiety, and a tetrahydrocyclopenta[c]pyrazole ring. Fluorophenyl groups are common in pharmaceuticals due to their stability and ability to modify the behavior of the molecule . Thioethers are known for their sulfur-containing group which can contribute to the lipophilicity of the molecule . The tetrahydrocyclopenta[c]pyrazole ring is a type of nitrogen-containing heterocycle, which are often found in bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the fluorophenyl group with a suitable precursor to the tetrahydrocyclopenta[c]pyrazole ring, possibly through a thioether linkage . The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydrocyclopenta[c]pyrazole ring, the fluorophenyl group, and the thioether linkage . The exact structure would depend on the specific stereochemistry at each chiral center .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorophenyl group and the electron-donating thioether . The pyrazole ring might also participate in various reactions depending on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the fluorophenyl group might increase its lipophilicity, while the presence of the pyrazole ring might allow for hydrogen bonding .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
This compound is involved in the synthesis of various derivatives with potential antidiabetic, anticancer, and other therapeutic activities. For instance, its structural motif is found in compounds synthesized for their significant antidiabetic activity. These compounds were evaluated for their structure–activity relationship (SAR) and in silico drug-relevant properties, indicating their potential as leads for future drug discovery studies (Faidallah et al., 2016).
Anticancer Activity
Derivatives containing the fluorophenyl moiety have shown anticancer activity against various cancer cell lines, including lung, breast, and CNS cancers. The synthesis of novel fluorine-substituted compounds has led to the identification of candidates with activity at low concentrations compared to standard drugs (Hammam et al., 2005).
Structural Characterization
Isostructural compounds with the 4-fluorophenyl moiety have been synthesized and characterized, revealing their potential in structural and medicinal chemistry studies. These compounds demonstrate the versatility of the fluorophenyl group in contributing to the stability and reactivity of heterocyclic compounds (Kariuki et al., 2021).
Drug Metabolism and Pharmacokinetics
The compound's motif is also found in studies focused on reducing site-specific CYP3A-mediated metabolism for dual angiotensin and endothelin receptor antagonists. Such studies are crucial for understanding the metabolic profiles of drug candidates and improving their therapeutic efficacy and safety profiles (Zhang et al., 2007).
Antimicrobial and Antifungal Activity
Compounds incorporating the 4-fluorophenyl moiety have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies contribute to the discovery of new therapeutic agents against resistant microbial strains, highlighting the importance of fluorine in enhancing biological activity (Hafez et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c1-21-17(14-4-2-5-15(14)20-21)19-16(22)6-3-11-23-13-9-7-12(18)8-10-13/h7-10H,2-6,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGGDHFBOZWQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CCCSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2442190.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2442193.png)

![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2442201.png)
![6-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2442202.png)


![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)pentane-2,4-dione](/img/structure/B2442206.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2442208.png)
![N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide](/img/structure/B2442209.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide](/img/structure/B2442210.png)
![6-chloro-5-methyl-N-[3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl]pyridine-3-sulfonamide](/img/structure/B2442212.png)
![N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2442213.png)